(2E)-N-(3,4-dimethylphenyl)-3-(4-propoxyphenyl)prop-2-enamide (2E)-N-(3,4-dimethylphenyl)-3-(4-propoxyphenyl)prop-2-enamide
Brand Name: Vulcanchem
CAS No.: 433707-88-1
VCID: VC4228836
InChI: InChI=1S/C20H23NO2/c1-4-13-23-19-10-6-17(7-11-19)8-12-20(22)21-18-9-5-15(2)16(3)14-18/h5-12,14H,4,13H2,1-3H3,(H,21,22)/b12-8+
SMILES: CCCOC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)C)C
Molecular Formula: C20H23NO2
Molecular Weight: 309.409

(2E)-N-(3,4-dimethylphenyl)-3-(4-propoxyphenyl)prop-2-enamide

CAS No.: 433707-88-1

Cat. No.: VC4228836

Molecular Formula: C20H23NO2

Molecular Weight: 309.409

* For research use only. Not for human or veterinary use.

(2E)-N-(3,4-dimethylphenyl)-3-(4-propoxyphenyl)prop-2-enamide - 433707-88-1

Specification

CAS No. 433707-88-1
Molecular Formula C20H23NO2
Molecular Weight 309.409
IUPAC Name (E)-N-(3,4-dimethylphenyl)-3-(4-propoxyphenyl)prop-2-enamide
Standard InChI InChI=1S/C20H23NO2/c1-4-13-23-19-10-6-17(7-11-19)8-12-20(22)21-18-9-5-15(2)16(3)14-18/h5-12,14H,4,13H2,1-3H3,(H,21,22)/b12-8+
Standard InChI Key ZVBXNGYJTSSHML-XYOKQWHBSA-N
SMILES CCCOC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)C)C

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s structure features a central enamide group (prop-2-enamide) flanked by two aromatic substituents: a 3,4-dimethylphenyl group attached to the amide nitrogen and a 4-propoxyphenyl group at the terminal end of the propenamide chain . The (2E) configuration denotes the trans arrangement of the double bond between carbons 2 and 3, which influences molecular geometry and intermolecular interactions.

Functional Group Analysis

  • Enamide Core: The α,β-unsaturated amide group contributes to resonance stabilization, enhancing thermal stability and reactivity toward nucleophiles.

  • 3,4-Dimethylphenyl Substituent: The electron-donating methyl groups at the 3- and 4-positions of the benzene ring modulate electronic effects, potentially altering binding affinity in biological systems.

  • 4-Propoxyphenyl Group: The propoxy chain (-OCH₂CH₂CH₃) introduces hydrophobicity and steric bulk, which may impact solubility and membrane permeability.

Physicochemical Data

Table 1 summarizes key properties derived from commercial catalogs :

PropertyValue
CAS No.433707-88-1
Molecular FormulaC₂₀H₂₃NO₂
Molecular Weight309.409 g/mol
SMILESO=C(NC1=CC=C(C)C(C)=C1)/C=C/C2=CC=C(OCCC)C=C2
PurityNot specified
Storage ConditionsRoom temperature (assumed)

Synthetic Routes and Industrial Production

Laboratory-Scale Synthesis

The synthesis of (2E)-N-(3,4-dimethylphenyl)-3-(4-propoxyphenyl)prop-2-enamide typically involves a multi-step sequence:

  • Formation of 4-Propoxyphenylpropenoic Acid:

    • Friedel-Crafts acylation of phenol with propionic acid derivatives, followed by alkoxylation with propyl bromide.

  • Amide Coupling:

    • Reaction of the propenoic acid intermediate with 3,4-dimethylaniline using coupling agents like EDCl/HOBt.

  • Stereoselective Control:

    • Maintenance of the (2E) configuration via base-catalyzed elimination or photochemical isomerization.

Optimization Challenges

  • Yield Limitations: Steric hindrance from the 3,4-dimethyl group reduces coupling efficiency, necessitating excess reagents or elevated temperatures.

  • Byproduct Formation: Cis (2Z) isomers may form during synthesis, requiring chromatographic separation.

Industrial Manufacturing Considerations

Scalable production methods prioritize cost-effectiveness and purity:

  • Continuous Flow Reactors: Enhance heat transfer and reduce reaction times for the acylation and coupling steps.

  • Catalytic Systems: Heterogeneous catalysts (e.g., immobilized lipases) may improve amide bond formation efficiency.

Mechanistic Hypotheses and Target Engagement

Putative Mechanism of Action

If COX-2 inhibition is confirmed, the compound may block arachidonic acid conversion to prostaglandins, reducing inflammation. Alternatively, receptor antagonism could alter neurotransmitter signaling.

Structure-Activity Relationship (SAR) Insights

  • 3,4-Dimethylphenyl Group: Enhances lipophilicity, potentially improving blood-brain barrier penetration.

  • Propoxy Chain: Extends half-life by resisting metabolic oxidation compared to shorter alkoxy groups.

Comparative Analysis with Structural Analogs

Table 2 contrasts key features with related compounds:

CompoundSubstituentsReported Activity
VC42288363,4-Dimethylphenyl, propoxyPutative kinase/COX-2 inhibition
BLD-4337074-Methoxyphenyl, methylSerotonin receptor modulation
Patent US20060142265A1Varied aryl groupsBroad bioactive agent claims

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